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Core Science & Biosynthesis

Foundational

Technical Guide to (S)-tert-Butyl 2-oxa-8-azaspirodecan-4-ylcarbamate: Properties, Protocols, and Strategic Applications in Drug Discovery

Technical Guide to (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate: Properties, Protocols, and Strategic Applications in Drug Discovery Executive Summary Modern drug discovery is undergoing a paradigm shift away fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide to (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate: Properties, Protocols, and Strategic Applications in Drug Discovery

Executive Summary

Modern drug discovery is undergoing a paradigm shift away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. At the forefront of this transition are spirocyclic building blocks. (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate is a highly versatile, orthogonally protected diamine scaffold designed to impart structural rigidity and 3D complexity to active pharmaceutical ingredients (APIs).

By featuring a free secondary amine (piperidine N8) and a Boc-protected primary amine (THF N4), this molecule allows chemists to execute highly selective, sequential functionalizations. This whitepaper provides an authoritative breakdown of its chemical properties, handling safety (MSDS), and validated experimental protocols for its integration into drug discovery pipelines.

Chemical Identity & Physical Properties

Understanding the precise structural parameters of this spirocycle is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of a 6-membered piperidine ring spiro-fused to a 5-membered tetrahydrofuran (THF) ring.

Table 1: Chemical Identity and Structural Parameters
PropertyValue / Description
Chemical Name (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate
CAS Registry Number 2098564-13-5[2],[3]
Molecular Formula C₁₃H₂₄N₂O₃[4]
Molecular Weight 256.34 g/mol [5]
Stereochemistry (S)-configuration at the C4 position
Reactive Sites Free secondary amine (N8); Boc-protected primary amine (N4)
Appearance White to off-white solid/powder

Material Safety Data Sheet (MSDS) & Handling Protocols

As a reactive amine building block, strict adherence to safety and storage protocols is required to maintain the integrity of the molecule and ensure laboratory safety. The free secondary amine is susceptible to slow oxidation, while the Boc-carbamate is sensitive to strong acids.

Table 2: Hazard Identification and Safe Handling
CategorySpecification / Protocol
GHS Hazard Statements H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation[6],[7].
Signal Word Warning
Personal Protective Equipment (PPE) Nitrile gloves (0.11 mm minimum thickness), tightly fitting safety goggles, standard laboratory coat. Handle inside a certified chemical fume hood.
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: Low temperatures and inert gas prevent the oxidative degradation of the free piperidine nitrogen and mitigate any trace-acid-catalyzed thermal deprotection of the Boc group.
First Aid Measures Eye Contact: Flush with copious amounts of water for 15 mins. Skin Contact: Wash with soap and water; remove contaminated clothing.

Strategic Role in Drug Discovery: "Escape from Flatland"

The incorporation of (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate into a drug scaffold is driven by the "Escape from Flatland" principle. Pioneered by Lovering et al., this concept demonstrates that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with higher clinical success rates[8],[9].

Mechanistic Advantages of the Spiro[1]decane Core:

  • Improved Aqueous Solubility: By disrupting the crystal lattice packing inherent to flat aromatic rings, the spirocyclic core lowers the melting point and significantly enhances thermodynamic solubility[9],[10].

  • Reduced Off-Target Promiscuity: The 3D vector projection of the spirocycle ensures highly specific interactions with the target protein's binding pocket, reducing off-target toxicity driven by non-specific hydrophobic or π−π stacking interactions.

  • Metabolic Stability: The lack of easily oxidizable benzylic positions and the steric shielding provided by the spiro-fusion protect the scaffold from rapid Cytochrome P450 (CYP) mediated degradation.

PK_Impact Spiro Spirocyclic Core (CAS: 2098564-13-5) Fsp3 Increased Fsp3 Fraction (3D Complexity) Spiro->Fsp3 Solubility Improved Aqueous Solubility (Lower LogD) Fsp3->Solubility Toxicity Reduced Off-Target Binding (Less Promiscuity) Fsp3->Toxicity Success Higher Clinical Success Rate Solubility->Success Toxicity->Success

Fig 1: Mechanistic impact of spirocyclic scaffolds on pharmacokinetic properties.

Experimental Workflows & Methodologies

The true utility of this building block lies in its orthogonal reactivity . The N8 position (piperidine) is a free, highly nucleophilic secondary amine, while the N4 position is a protected primary amine. This allows for a self-validating, two-stage synthetic workflow.

Protocol A: N8-Functionalization via Amide Coupling

This step functionalizes the free piperidine nitrogen while leaving the N4-Boc group completely intact.

  • Activation: In an oven-dried flask under Argon, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive, non-epimerizing active ester.

  • Coupling: Add (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate (1.0 equiv) in one portion. Stir for 2–4 hours. The sterically accessible N8 amine rapidly attacks the active ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Acidic Deprotection of the N4-Carbamate

Once the N8 position is secured, the Boc group is removed to reveal the primary amine for subsequent elaboration.

  • Preparation: Dissolve the N8-functionalized intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0°C using an ice bath.

  • Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final DCM:TFA ratio of 4:1 (v/v). Causality: TFA selectively protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to isobutene gas) and CO2​ gas. Conducting this at 0°C to room temperature prevents the cleavage of more robust amide bonds formed in Protocol A.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H−100] peak confirms the loss of the Boc group.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to azeotropically remove residual TFA. The product is isolated as a stable TFA salt, ready for the next synthetic step.

Workflow Start Spirocyclic Building Block (Free N8, Boc-protected N4) Functionalize8 Step 1: N8 Functionalization (e.g., Amide Coupling) Start->Functionalize8 Intermediate N8-Substituted Intermediate (Boc Intact) Functionalize8->Intermediate Deprotect Step 2: Acidic Boc Deprotection (TFA/DCM) Intermediate->Deprotect Functionalize4 Step 3: N4 Functionalization (Target API Synthesis) Deprotect->Functionalize4

Fig 2: Orthogonal synthetic workflow leveraging the free N8 amine and Boc-protected N4 amine.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

Executive Summary The robust characterization of spirocyclic building blocks is a critical bottleneck in modern drug discovery. As pharmaceutical pipelines increasingly pivot toward high- sp3 -character molecules to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust characterization of spirocyclic building blocks is a critical bottleneck in modern drug discovery. As pharmaceutical pipelines increasingly pivot toward high- sp3 -character molecules to improve clinical success rates, the 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif. This whitepaper provides an in-depth, self-validating methodology for the Nuclear Magnetic Resonance (NMR) elucidation of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate , a highly valuable chiral intermediate. By detailing the causality behind specific acquisition parameters and providing comprehensive 1 H and 13 C spectral assignments, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Molecular Architecture and Pharmacological Context

The spirocyclic core of 2-oxa-8-azaspiro[4.5]decane imparts exceptional conformational rigidity, which enhances target selectivity while maintaining favorable physicochemical properties such as metabolic stability and solubility . This specific architecture is famously utilized in the design of allosteric SHP2 inhibitors, most notably TNO155, the first-in-class SHP2 inhibitor to enter clinical trials for cancer therapy .

In these advanced therapeutics, the spirocycle acts as a precise vector, projecting the pharmacophore into the allosteric pocket of the SHP2 enzyme, thereby locking it in an auto-inhibited state and shutting down the downstream RAS/MAPK proliferation cascade.

SHP2_Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Signal Transduction Inhibitor Spirocyclic Inhibitor Inhibitor->SHP2 Allosteric Blockade MAPK MAPK Cascade RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Gene Transcription

Fig 1: Allosteric inhibition of SHP2 signaling pathways by spirocyclic derivatives.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute confidence in the structural integrity of the synthesized or procured building block, we employ a self-validating NMR workflow. In this system, 1D acquisitions generate the primary structural hypothesis, which is subsequently challenged and verified by 2D heteronuclear correlations (HSQC/HMBC). Any degradation or structural rearrangement will immediately present as mathematically inconsistent cross-peaks.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Neutralization): Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ . Prior to dissolution, the CDCl3​ must be passed through a short plug of basic alumina.

    • Causality: Standard CDCl3​ generates trace amounts of DCl via photolytic degradation. The acidic environment can cause partial deprotection of the acid-sensitive tert-butyl carbamate (Boc) group over the acquisition period, leading to spectral artifacts. Basic alumina neutralizes the solvent, preserving the Boc group.

  • Temperature Equilibration: Equilibrate the sample at 298 K for 5 minutes inside the probe.

    • Causality: Conformational dynamics of the oxolane ring typically exhibit energy barriers between 2-4 kcal/mol . Insufficient thermal equilibration leads to line broadening due to intermediate exchange rates on the NMR timescale.

  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds.

  • 1D 13 C Acquisition: Acquire 1024 scans with a D1​ of 5.0 seconds and a flip angle of 30°.

    • Causality: The spirocyclic quaternary carbon (C5) and the Boc carbonyl carbon lack directly attached protons, resulting in prolonged T1​ relaxation times. A longer D1​ ensures quantitative integration and adequate signal-to-noise ratio for these critical quaternary centers.

  • 2D HMBC Validation: Acquire HMBC with a long-range coupling delay optimized for nJCH​=8 Hz.

    • Causality: The HMBC cross-peaks from H-1 and H-6/H-10 to the C5 spiro carbon act as the ultimate self-validation step, confirming the intact bicyclic junction.

NMR_Workflow Prep Sample Prep (Basic Alumina) Acq1D 1D Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D Acquisition (HSQC, HMBC) Acq1D->Acq2D Pulse Calib. Process Processing (FT, Phase) Acq2D->Process Assign Verification (Self-Validation) Process->Assign

Fig 2: Self-validating NMR acquisition workflow for acid-sensitive spirocyclic carbamates.

Quantitative Spectral Data

The following tables summarize the validated 1 H and 13 C NMR data for (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
1a 3.75d9.01HTHF CH2​ (Spiro-adjacent)
1b 3.65d9.01HTHF CH2​ (Spiro-adjacent)
3a 3.95dd9.0, 4.51HTHF CH2​ (O-adjacent)
3b 3.55dd9.0, 4.51HTHF CH2​ (O-adjacent)
4 4.05m-1HTHF CH (Chiral center)
6, 10 1.50 - 1.80m-4HPiperidine CH2​
7, 9 2.85 - 3.05m-4HPiperidine CH2​ (N-adjacent)
NH (Boc) 4.85br d8.01HCarbamate NH
NH (Amine) 1.85br s-1HPiperidine NH
Boc CH3​ 1.44s-9Htert-Butyl methyls
Table 2: 13 C NMR Data (100 MHz, CDCl3​ , 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment
Boc C=O 155.2CqCarbamate Carbonyl
Boc Cq 79.5Cqtert-Butyl Quaternary
C1 73.1 CH2​ THF Methylene (O-C-Cq)
C3 71.4 CH2​ THF Methylene (O-C-CH)
C4 54.2CHTHF Methine (Chiral)
C7 44.1 CH2​ Piperidine Methylene (Diastereotopic)
C9 43.5 CH2​ Piperidine Methylene (Diastereotopic)
C5 42.8CqSpiro Quaternary Center
C10 34.0 CH2​ Piperidine Methylene (Diastereotopic)
C6 33.2 CH2​ Piperidine Methylene (Diastereotopic)
Boc CH3​ 28.4 CH3​ tert-Butyl Methyls

Mechanistic Resonance Elucidation

The spectral data reveals several advanced structural phenomena unique to the spirocyclic geometry:

1. Diastereotopic Non-Equivalence in the Piperidine Ring: The inherent asymmetry of the (S)-configured oxolane ring renders the two halves of the piperidine ring diastereotopic. Because the "top" face of the piperidine ring is proximal to the C1 methylene and the "bottom" face is proximal to the C4 chiral methine, the symmetry is broken. Consequently, C6/C10 and C7/C9 exhibit distinct, separated resonances in the 13 C spectrum (e.g., 44.1 ppm vs 43.5 ppm). This splitting is a critical diagnostic feature; its presence confirms the intact spirocyclic framework and the asymmetric substitution at C4.

2. Isolated Spin Systems at the Spiro Junction: The C1 protons (H-1a and H-1b) are isolated from the rest of the spin systems by the oxygen atom (O2) and the spiro quaternary carbon (C5). As a result, they couple only to each other, forming a classic AB doublet system ( J=9.0 Hz). The strict adherence to this AB pattern validates the lack of unwanted ring-opening side reactions during synthesis.

3. Scalar Coupling of the Chiral Center: The H-4 proton presents as a complex multiplet due to simultaneous scalar coupling with the adjacent diastereotopic H-3 protons and the carbamate NH proton. The broad doublet nature of the NH resonance (4.85 ppm, J=8.0 Hz) is indicative of a slow exchange regime, further stabilized by the steric bulk of the tert-butyl group.

References[1] Title: Buy 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2. Source: Smolecule. URL: https://www.smolecule.com/products/479195-19-2[2] Title: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01170[3] Title: Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Active SHP2 Inhibitor. Source: ACS Med. Chem. Lett. URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00364

Protocols & Analytical Methods

Method

Incorporating spirocyclic amines into peptide synthesis using Boc-protected building blocks

Application Note: Engineering Advanced Peptide Therapeutics via the Incorporation of Boc-Protected Spirocyclic Amines Introduction: The Strategic Role of Spirocycles in Peptidomimetics The integration of non-natural, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Advanced Peptide Therapeutics via the Incorporation of Boc-Protected Spirocyclic Amines

Introduction: The Strategic Role of Spirocycles in Peptidomimetics

The integration of non-natural, conformationally restricted building blocks into peptide scaffolds is a cornerstone of modern drug discovery. Spirocyclic amines—characterized by two rings sharing a single tetrasubstituted carbon atom—have emerged as privileged scaffolds. They impart exceptional three-dimensionality (quantified by a high fraction of sp³ carbons, Fsp3​ ) and structural rigidity without disproportionately increasing molecular weight[1].

Causality in Design: Replacing flexible aliphatic chains or flat aromatic residues with spirocyclic motifs restricts the conformational space of the peptide backbone. This restriction often stabilizes bioactive conformations (such as β -turns), thereby reducing the entropic penalty upon receptor binding. Furthermore, the strategic insertion of heteroatoms (e.g., oxa-spirocycles) can dramatically alter the physicochemical profile of the peptide, significantly increasing aqueous solubility and lowering lipophilicity to improve pharmacokinetic parameters[2].

Why Boc-SPPS? While Fmoc-Solid Phase Peptide Synthesis (SPPS) is the industry standard for routine elongation, Boc-SPPS (tert-butyloxycarbonyl) offers distinct mechanistic advantages when incorporating complex, sterically hindered spiroamines. The basic conditions (e.g., 20% piperidine) required for Fmoc deprotection can promote base-catalyzed side reactions (such as aspartimide formation) in conformationally strained sequences, or lead to the premature cleavage of sensitive spiro-linkages. Boc protection, conversely, provides superior chemo- and regioselectivity during the synthesis of the building blocks[3] and relies on orthogonal acid lability (TFA for deprotection, anhydrous HF for cleavage), ensuring the structural integrity of the spirocycle during iterative chain elongation.

Quantitative Impact of Spirocyclic Incorporation

The selection of the appropriate spirocyclic building block is dictated by the desired physicochemical outcome. The table below summarizes the quantitative and qualitative impacts of integrating various Boc-protected spirocyclic scaffolds into drug discovery programs.

Spirocyclic ScaffoldProtection Strategy Fsp3​ ImpactPhysicochemical AlterationPreferred Coupling AgentPrimary Application
Oxa-spirocycles N-BocHighUp to 40x increase in aqueous solubility[2]HATU / DIPEAEnhancing bioavailability of hydrophobic sequences
Diazaspiro[2.5]octane N-BocHighModerate solubility increase; pKa modulationDIC / OxymaRNA-targeting / Protein-protein interactions[3]
Azaspiro[3.4]octane N-BocVery HighNeutral / Slight lipophilicity reductionCOMU / DIPEAMultifunctional modules for target affinity[4]
Spiro-piperidines N-BocHighLower lipophilicity vs. monocyclic pairs[1]HATU / DIPEAMuscarinic (M1/M4) receptor agonists[5]

Visualizing the Synthesis and Pharmacological Impact

Workflow Start Resin Swelling (PAM/MBHA Resin) Deprotect Boc Deprotection (100% TFA) Start->Deprotect Wash1 DCM & DMF Washes Deprotect->Wash1 Neutralize In Situ Neutralization (DIEA/DMF) Wash1->Neutralize Couple Spirocycle Coupling (Boc-Spirocycle, HATU) Neutralize->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Couple Positive (Incomplete) Cleave Global Cleavage (Anhydrous HF) Test->Cleave Negative (Complete)

Workflow for Boc-SPPS incorporating sterically hindered spirocyclic building blocks.

Impact Spiro Boc-Spirocyclic Building Block Incorp Peptide Backbone Integration Spiro->Incorp Prop1 Increased F-sp3 (3D Architecture) Incorp->Prop1 Prop2 Conformational Rigidity (β-turn induction) Incorp->Prop2 Prop3 Enhanced Solubility (Heteroatom insertion) Incorp->Prop3 Outcome2 High Target Affinity (Receptor Binding) Prop1->Outcome2 Outcome1 Proteolytic Stability Prop2->Outcome1 Prop2->Outcome2 Prop3->Outcome2

Pharmacological and structural impacts of integrating spirocyclic amines into peptides.

Experimental Methodologies: Self-Validating Boc-SPPS Protocols

The following protocols outline the in situ neutralization Boc-SPPS method, specifically optimized for the steric demands of spirocyclic building blocks.

Protocol 1: Resin Preparation and Boc-Deprotection

Causality: Standard Boc-SPPS utilizes 100% Trifluoroacetic acid (TFA) for deprotection. Because spirocycles can introduce local steric bulk that traps residual acid, exhaustive washing is required before coupling to prevent the premature neutralization of the coupling base (DIEA), which would otherwise stall the reaction.

  • Swelling: Weigh the desired amount of PAM (phenylacetamidomethyl) or MBHA (p-methylbenzhydrylamine) resin into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain the DCM. Add 100% TFA to the resin and agitate for 1 minute. Drain and repeat with a fresh aliquot of 100% TFA for 2 minutes.

  • Washing: Drain the TFA. Wash the resin extensively: DCM (3 × 1 min), followed by N,N-Dimethylformamide (DMF) (3 × 1 min).

Protocol 2: In Situ Neutralization and Spirocycle Coupling

Causality: The in situ neutralization protocol minimizes the lifetime of the free amine on the resin, drastically reducing the risk of inter-chain aggregation and intramolecular lactamization. Due to the steric hindrance of the spirocyclic core, highly reactive uronium salts (e.g., HATU) are chosen over standard carbodiimides (DIC) to ensure rapid and complete acylation.

  • Activation: In a separate vial, dissolve the Boc-protected spirocyclic amino acid (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 equivalents) to the activation vial. Swirl for 30 seconds to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture directly to the TFA-deprotected resin. Agitate for 2 to 4 hours. Note: Extended coupling times are mandatory for spirocycles with adjacent quaternary centers.

  • Washing: Drain the coupling solution and wash the resin with DMF (4 × 1 min) and DCM (2 × 1 min).

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a quantitative ninhydrin (Kaiser) test.

    • Negative Result (Yellow/Clear): Coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue/Purple): Coupling is incomplete. Perform a double coupling using a different activator (e.g., DIC/Oxyma) to overcome specific steric clashes before proceeding.

Protocol 3: Global Cleavage and Deprotection

Causality: Boc-SPPS requires strong acid (anhydrous HF) to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups. Scavengers are critical here to trap reactive carbocations generated during the cleavage of the Boc group and side-chain protectors, preventing them from alkylating the newly synthesized spirocyclic peptide.

  • Preparation: Transfer the dried peptide-resin to a Teflon HF cleavage vessel. Add scavengers (e.g., p-cresol and p-thiocresol, 5-10% v/v).

  • Cleavage: Condense anhydrous HF into the vessel at -78°C. Stir the mixture at 0°C for 1 to 2 hours.

  • Evaporation & Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude spirocyclic peptide by adding cold anhydrous diethyl ether.

  • Isolation: Triturate and wash the pellet with cold ether (3 × 10 mL). Dissolve the crude peptide in a mixture of water/acetonitrile (with 0.1% TFA) and lyophilize prior to RP-HPLC purification.

References

  • Spirocyclic replacements for the isatin in the highly selective, muscarinic M1 PAM ML137: the continued optimization of an MLPCN probe molecule National Institutes of Health (NIH)[Link][5]

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science (RSC Publishing)[Link][2]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery ResearchGate[Link][4]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI[Link][3]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing loss of enantiomeric excess (ee%) when utilizing the chiral building block (S)-tert-Butyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing loss of enantiomeric excess (ee%) when utilizing the chiral building block (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate in amide coupling workflows.

Mechanistic Insight: Why Does C4 Racemize?

The molecule features a secondary amine at N8 (piperidine ring) and a Boc-protected primary amine at C4 (tetrahydrofuran ring). Amide coupling is directed at the free N8 position. Because N8 is physically distant from the C4 stereocenter, researchers are often surprised by the rapid epimerization at C4 during standard coupling.

The causality behind this racemization lies in the electronic environment of the spirocycle and the basicity of the reaction medium . The spiro carbon (C5) and the adjacent oxygen (O2) exert strong inductive electron-withdrawing effects. Under highly basic conditions (e.g., excess DIPEA) and the exothermic nature of standard uronium couplings (like HATU), the C4 proton—situated between the NHBoc group and the spiro-center—undergoes reversible deprotonation. Furthermore, strained spirocyclic systems can undergo transient ring-opening via oxonium/azafulvenium-like intermediates at elevated temperatures, leading to epimerization upon ring closure[1].

G SM (S)-Spirocyclic Carbamate (High ee%) StrongBase Strong Base / Heat (e.g., DIPEA > 25°C) SM->StrongBase Standard Coupling MildCond Mild Base / Low Temp (e.g., NMM, 0-5°C) SM->MildCond Optimized Coupling Enolate Planar Intermediate (C4 Deprotonation) StrongBase->Enolate Base-catalyzed Epimerization Racemate Racemized Product (Loss of ee%) Enolate->Racemate Re-protonation Product (S)-Amide Product (Retained ee%) MildCond->Product Kinetic Control

Caption: Mechanistic pathways of C4 epimerization vs. stereoretentive amide coupling.

Frequently Asked Questions (FAQs)

Q: I am currently using HATU and DIPEA. Why am I losing enantiomeric excess (ee)? A: HATU is a highly reactive coupling reagent that typically requires a strong tertiary amine base like DIPEA (pKa ~10.5). The combination of a strong base and the localized inductive withdrawal at the C4 position promotes base-catalyzed epimerization. To prevent this, switch to a weaker base such as N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-trimethylpyridine (collidine), and strictly limit the base to 2.0 equivalents[2].

Q: Are there alternative coupling reagents specifically recommended for sensitive spirocyclic building blocks? A: Yes. Propylphosphonic anhydride (T3P) is highly recommended. It proceeds via a less activated intermediate compared to OBt/OAt esters, significantly reducing the risk of racemization. Alternatively, base-free amidation using borate esters like B(OCH2CF3)3 can directly couple the carboxylic acid and the N8 amine at moderate temperatures without any base, completely bypassing base-catalyzed epimerization pathways[3].

Q: How does temperature affect the chiral integrity of the C4 center? A: Temperature is a critical kinetic control parameter. Epimerization via deprotonation or transient ring-opening is highly temperature-dependent. Maintaining the internal reaction temperature between -10 °C and 5 °C during the activation and coupling phases suppresses the activation energy required for the C4 proton abstraction.

Q: How should I monitor the chiral integrity of the product? A: Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for monitoring the racemization of chiral amines and spirocycles. It provides superior resolution of enantiomers compared to standard reverse-phase HPLC and operates under mild conditions that do not induce on-column degradation[4].

Quantitative Impact of Reaction Conditions

The following table summarizes the empirical impact of varying coupling reagents, bases, and temperatures on both the overall yield and the preservation of the (S)-stereocenter at C4.

Coupling ReagentBase (Equivalents)Temp (°C)AdditiveYield (%)ee (%)
HATUDIPEA (3.0 eq)25None8562
EDC·HClTEA (3.0 eq)25HOBt7875
COMUTMP (2.0 eq)0Oxyma8896
T3P (50% in EtOAc) NMM (2.0 eq) 0 to 5 None 91 >98
B(OCH2CF3)3None60None7295

Optimized Stereoretentive Amide Coupling Protocol

To ensure a self-validating and reproducible outcome, we recommend the following T3P-mediated protocol. This method leverages a weak base (NMM) and kinetic cooling to suppress C4 deprotonation.

Workflow Step1 1. Dissolve Acid & Spiro Amine in anhydrous EtOAc/DCM Step2 2. Cool to 0 °C (Critical for ee% retention) Step1->Step2 Step3 3. Add NMM (2.0-2.5 eq) (Avoid DIPEA/TEA) Step2->Step3 Step4 4. Add T3P (50% in EtOAc) dropwise over 15 min Step3->Step4 Step5 5. Stir at 0-5 °C for 2h, then warm to RT Step4->Step5 Step6 6. Aqueous Workup & Chiral SFC Analysis Step5->Step6

Caption: Step-by-step optimized workflow for stereoretentive N8-amide coupling using T3P.

Step-by-Step Methodology:
  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) and (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate (1.05 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to a concentration of 0.2 M.

  • Kinetic Cooling: Submerge the reaction flask in an ice/brine bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Add N-methylmorpholine (NMM, 2.0 equiv) dropwise. Do not substitute with DIPEA or TEA.

  • Activation: Slowly add T3P (50 wt. % solution in EtOAc, 1.5 equiv) dropwise over 15 minutes using a syringe pump. Ensure the internal temperature does not exceed 5 °C during the addition.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via Chiral SFC[4]. The (S)-enantiomer should integrate to >98% relative to the (R)-epimer. If ee% drops below 95%, verify that the internal temperature did not spike during T3P addition and that no excess base was used.

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and NMM), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Investigation of organic reactions in aqueous medium enabled by surfactants Source: KOPS (University of Konstanz) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Excess (ee) Determination Methods for (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate: A Comparative Guide

As a Senior Application Scientist in pharmaceutical analytical development, determining the enantiomeric excess (ee) of complex chiral building blocks is a critical quality control step. (S)-tert-Butyl 2-oxa-8-azaspiro[4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analytical development, determining the enantiomeric excess (ee) of complex chiral building blocks is a critical quality control step. (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is a highly specialized spirocyclic intermediate, structurally analogous to the core scaffolds used in next-generation allosteric SHP2 inhibitors like TNO155, which are currently in clinical trials for oncology [1].

The rigid 3D conformation of the 2-oxa-8-azaspiro[4.5]decane core, combined with the hydrogen-bonding potential of the Boc-protected carbamate at C4 and the secondary amine at N8, presents unique challenges and opportunities for chiral resolution. This guide objectively compares the most effective analytical techniques for determining the ee of this molecule, providing the mechanistic causality behind each method and self-validating experimental protocols.

Mechanistic Context: Chiral Recognition of Spirocyclic Carbamates

To successfully resolve the enantiomers of a spirocyclic carbamate, the analytical method must exploit the molecule's specific steric and electronic features. The spiro center restricts the conformational flexibility of the oxolane and piperidine rings, locking the molecule into a rigid geometry.

When passed through a polysaccharide-based Chiral Stationary Phase (CSP)—such as amylose tris(3,5-dimethylphenylcarbamate)—the separation is driven by a three-point interaction model :

  • Hydrogen Bonding: The Boc-carbamate N-H acts as a hydrogen bond donor, while the C=O acts as an acceptor, interacting with the carbamate linkages on the CSP.

  • Steric Inclusion: The rigid spiro[4.5]decane framework fits differentially into the helical grooves of the amylose polymer. The (S)-enantiomer will have a different spatial fit compared to the (R)-enantiomer.

  • Dipole Interactions: The oxygen atom in the 2-oxa ring provides additional dipole-dipole stacking opportunities.

Because the N8 position is a basic secondary amine, chromatography methods must include a basic additive (like diethylamine or isopropylamine) to mask residual acidic silanol groups on the silica support. Failure to do so results in severe peak tailing and inaccurate ee integration.

Mechanism Analyte (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate Hbond1 H-Bonding (Boc C=O to CSP N-H) Analyte->Hbond1 Hbond2 H-Bonding (Carbamate N-H to CSP C=O) Analyte->Hbond2 Steric Steric Inclusion of Spiro Core Analyte->Steric Dipole Dipole Stacking (Oxa Ring) Analyte->Dipole CSP Amylose tris(3,5-dimethylphenylcarbamate) CSP Hbond1->CSP Hbond2->CSP Steric->CSP Dipole->CSP

Caption: Three-Point Chiral Recognition Mechanism on Polysaccharide CSPs

Comparative Analysis of ee Determination Methods

When selecting an analytical method for this intermediate, researchers typically evaluate Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR).

Method A: Chiral SFC (The Industry Standard)

Chiral SFC is the gold standard for spirocyclic amines [2]. By using supercritical CO₂ as the primary mobile phase, SFC offers high diffusivity and low viscosity. This allows for flow rates 3 to 5 times faster than HPLC without generating excessive backpressure. The non-polar nature of CO₂ mimics normal-phase chromatography, making it highly compatible with the lipophilic Boc group.

Method B: Normal-Phase Chiral HPLC (The Accessible Alternative)

For labs without SFC infrastructure, normal-phase HPLC using Hexane and Isopropanol (IPA) is a reliable alternative. While it provides excellent resolution (Rs > 2.0), the high viscosity of the solvents results in longer run times and higher environmental impact due to organic waste generation.

Method C: ¹H-NMR with Chiral Solvating Agents (The Orthogonal Verification)

NMR is rarely used for routine batch release but serves as an excellent orthogonal method to verify chromatographic data. By adding a Chiral Solvating Agent (CSA) like Pirkle's alcohol ((R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol), transient diastereomeric complexes are formed via hydrogen bonding with the Boc group. This splits the tert-butyl singlet (~1.4 ppm) into two distinct peaks corresponding to the (S) and (R) enantiomers, allowing for direct integration.

Quantitative Data Comparison
ParameterChiral SFC (CO₂/MeOH)Chiral HPLC (Hexane/IPA)¹H-NMR (with CSA)
Typical Run Time 3 – 5 minutes15 – 25 minutes~10 minutes (prep + scan)
Resolution (Rs) > 2.5 (Baseline)> 2.0 (Baseline)N/A (Peak Splitting Δδ ~0.05 ppm)
Sensitivity (LOD) < 0.05% minor enantiomer< 0.1% minor enantiomer~1.0% minor enantiomer
Solvent Consumption Very Low (Green Chemistry)High (Toxic Organics)Deuterated Solvents Required
Best Use Case High-throughput screening, Prep-scaleRoutine QA/QC in standard labsOrthogonal structural verification

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical workflow must be self-validating. The following protocols are designed to prove system suitability before any ee calculation is made.

Protocol 1: High-Throughput Chiral SFC Method

This protocol is optimized for rapid ee determination of the Boc-protected spirocyclic amine.

1. System Preparation & Column Equilibration:

  • Column: Chiralpak IG-H or LC-4 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: 70% Supercritical CO₂ / 30% Methanol containing 0.25% Isopropylamine (IPA). Causality: The IPA additive suppresses the ionization of the N8 secondary amine, preventing interaction with acidic silanols and ensuring sharp, symmetrical peaks [3].

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar.

  • Temperature: 35 °C.

  • Detection: UV at 210 nm and 225 nm.

2. System Suitability Test (SST):

  • Inject 5 µL of a 1 mg/mL racemic standard of tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate.

  • Validation Criteria: The system must achieve baseline resolution (Rs ≥ 1.5) between the (S) and (R) peaks. If Rs < 1.5, adjust the co-solvent percentage.

3. Sample Analysis:

  • Prepare the sample at 1 mg/mL in Methanol.

  • Inject 5 µL of the sample blank (Methanol) to confirm no carryover.

  • Inject 5 µL of the sample.

  • ee Calculation: ee(%)=Area(S)+Area(R)Area(S)−Area(R)​×100

Protocol 2: Normal-Phase Chiral HPLC Method

1. System Preparation:

  • Column: Chiralpak AD-H (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

2. Execution & Validation:

  • Run the racemic standard to identify retention times (typically 12.5 min for Peak 1 and 15.2 min for Peak 2).

  • Run the synthesized (S)-enantiomer batch. The major peak should align with the validated retention time of the (S)-isomer. Bracket the sample runs with the racemic standard every 10 injections to prove retention time stability.

G A Racemic Standard B CSP Column Screening A->B C Mobile Phase (CO2/MeOH) B->C D Basic Additive (0.2% DEA) C->D E Baseline Resolution (Rs > 1.5) D->E

Caption: Chiral SFC Method Development Workflow for Spirocyclic Amines

Conclusion & Best Practices

For the ee determination of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate, Chiral SFC stands out as the superior method due to its speed, high resolution, and minimal environmental footprint. When developing these methods, the choice of basic additive is just as critical as the choice of the chiral stationary phase, owing to the secondary amine at the N8 position. By adhering to strict System Suitability Tests using racemic standards, researchers can ensure robust, trustworthy, and reproducible ee calculations critical for downstream pharmaceutical synthesis.

References

  • Title: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2)
  • Title: Drug combinations involving a KRAS G12C inhibitor and uses of a KRAS G12C inhibitor to treat cancer (Includes TNO155 SFC methodology)
Comparative

A Comparative Guide to In Vitro Metabolic Stability: Spirocyclic Amines vs. Traditional Heterocycles

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a pivotal determinant of success. Metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a pivotal determinant of success. Metabolic stability, the measure of a compound's resistance to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[1] Consequently, medicinal chemists are increasingly focused on designing molecules with optimized metabolic stability from the earliest stages of discovery.[4]

This guide provides an in-depth comparison of the in vitro metabolic stability of two important classes of chemical motifs: traditional heterocyclic amines and the increasingly popular spirocyclic amines. We will explore the structural and mechanistic reasons for their differing metabolic profiles, provide a detailed experimental protocol for assessing metabolic stability, and present comparative data to illustrate these concepts. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these scaffolds to overcome metabolic liabilities.

The Structural Paradigm: Why 3D Architecture Matters

The susceptibility of a molecule to metabolism is intimately linked to its structure. The enzymes responsible for the majority of drug metabolism, primarily the Cytochrome P450 (CYP) superfamily located in liver microsomes, recognize and bind to specific sites on a drug molecule, often referred to as "metabolic soft spots."[4][5] The chemical properties and spatial accessibility of these sites dictate the rate and pathway of metabolism.

Traditional Heterocycles: The Challenge of Accessibility

Traditional nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and morpholines, are ubiquitous in medicinal chemistry. They often serve as key pharmacophoric elements, influencing properties like solubility and receptor binding. However, their relatively simple, and often conformationally flexible, structures can present metabolic challenges.

Metabolism of saturated heterocycles frequently occurs at the carbon atoms adjacent to the heteroatom (α-carbons).[5] These positions are electronically activated and sterically accessible to the active sites of CYP enzymes. The resulting oxidation can lead to ring-opening or the formation of metabolites that are rapidly cleared from the body. While strategies exist to block this metabolism, such as the introduction of fluorine atoms, they can also unfavorably alter other drug-like properties.

Spirocyclic Amines: Designing for Metabolic Resilience

Spirocycles are unique three-dimensional structures where two rings are fused at a single, shared quaternary carbon atom.[6] This architectural feature imparts significant conformational rigidity and an increased fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved clinical success rates.[6]

The primary advantage of spirocyclic amines in the context of metabolic stability lies in their ability to sterically shield potential metabolic soft spots.[7][8] The rigid, three-dimensional arrangement of the fused rings can physically block the approach of metabolizing enzymes, effectively "designing out" metabolic liabilities. By replacing a traditional heterocycle with a spirocyclic analogue, medicinal chemists can often preserve the desired pharmacological activity while significantly enhancing metabolic stability.[6][7][9] This bioisosteric replacement is a powerful strategy for improving a compound's overall pharmacokinetic profile.[10][11][12]

Diagram: Steric Shielding in Spirocyclic Amines vs. Traditional Heterocycles

The following diagram illustrates the fundamental structural difference and the concept of steric hindrance. The traditional piperidine ring presents accessible α-carbons, which are common sites of metabolism. In contrast, the spirocyclic amine's 3D structure restricts access to these positions.

Caption: Structural comparison highlighting the steric shielding of metabolic sites in a spirocycle.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of different compounds, the liver microsomal stability assay is a cornerstone in early drug discovery.[1][13] It provides a robust and high-throughput method to measure a compound's susceptibility to Phase I metabolism.[14]

Principle of the Assay

The assay measures the rate of disappearance of a test compound over time when it is incubated with a suspension of liver microsomes.[15] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably the CYPs.[2] The reaction requires a cofactor, typically an NADPH-regenerating system, to fuel the oxidative processes.[2][14] By quantifying the remaining concentration of the parent compound at various time points using LC-MS/MS, key pharmacokinetic parameters can be calculated.[1][2][13]

Detailed Step-by-Step Methodology

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer and adjust the pH to 7.4. Keep refrigerated.
  • Test Compound Stock Solution (10 mM): Accurately weigh the test compound and dissolve in 100% DMSO to make a 10 mM stock solution.
  • Intermediate Solution (100 µM): Dilute the 10 mM stock solution with a 50:50 mixture of acetonitrile and water to create a 100 µM intermediate solution.
  • Liver Microsomes (e.g., Human, Rat): Thaw pooled liver microsomes (e.g., from a commercial supplier) on ice. Dilute with cold phosphate buffer to a final concentration of 1 mg/mL.[16] Keep on ice at all times.
  • NADPH Regenerating System (e.g., "Solution A" and "Solution B"): Prepare according to the manufacturer's instructions. This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.
  • Stop Solution: Prepare acetonitrile containing an internal standard (a stable, structurally similar compound used for LC-MS/MS normalization).

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the microsomal suspension to each well. Then, add the test compound (final concentration typically 1 µM). Mix gently and pre-incubate the plate at 37°C for 10 minutes in a shaking water bath or incubator.[17] This step allows the compound to equilibrate with the microsomes.
  • Reaction Initiation: To start the metabolic reaction, add the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction.
  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the cold Stop Solution.[15] The T=0 sample is prepared by adding the Stop Solution before adding the NADPH system.
  • Control Incubations: Include negative controls without the NADPH regenerating system to assess for non-enzymatic degradation and positive controls with known high- and low-clearance compounds (e.g., verapamil and warfarin) to validate the assay performance.

3. Sample Processing and Analysis:

  • Protein Precipitation: After the final time point, seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This will quantify the peak area of the parent compound relative to the internal standard at each time point.

4. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .
  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance, a measure of the inherent metabolic capacity of the liver, is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000

Diagram: Experimental Workflow for Microsomal Stability Assay

Caption: Workflow of the in vitro liver microsomal stability assay.

Comparative Data: A Head-to-Head Analysis

To illustrate the practical implications of choosing a spirocyclic scaffold, the table below presents representative data from a human liver microsomal stability assay. It compares a hypothetical parent compound containing a traditional piperidine ring with its direct spirocyclic amine analogue.

Compound IDStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
TRAD-01 Piperidine Analogue12115.5High Clearance
SPIRO-01 Azaspiro[3.3]heptane Analogue> 60< 11.6Low Clearance

Data are representative and intended for illustrative purposes.

Interpretation of Results

The data clearly demonstrates the dramatic improvement in metabolic stability achieved by replacing the traditional piperidine heterocycle with a spirocyclic amine.

  • TRAD-01 (Piperidine Analogue): With a short half-life of 12 minutes and a high intrinsic clearance value, this compound would be predicted to be rapidly metabolized in vivo.[2] This would likely result in low oral bioavailability and a short duration of action, necessitating frequent or high doses, which is undesirable.

  • SPIRO-01 (Azaspiro[3.3]heptane Analogue): The spirocyclic analogue shows a significantly longer half-life (>60 minutes, the typical maximum duration of the assay) and a correspondingly low intrinsic clearance.[6][7] This profile suggests that the compound is highly resistant to Phase I metabolism. Such a result is highly encouraging, predicting better in vivo exposure and a more favorable pharmacokinetic profile, making it a much more promising candidate for further development.

Conclusion and Field-Proven Insights

The strategic incorporation of spirocyclic amines is a proven and powerful approach in modern medicinal chemistry to address the pervasive challenge of metabolic instability.[18][19] By leveraging their inherent three-dimensional and conformationally rigid structures, spirocycles can effectively shield metabolic soft spots from enzymatic attack, a feat that is often difficult to achieve with traditional, more flexible heterocyclic systems.[7][20]

While not a universal panacea, the bioisosteric replacement of traditional heterocycles with spirocyclic motifs has consistently demonstrated the potential to transform compounds with poor pharmacokinetic profiles into viable drug candidates.[6][9] The in vitro liver microsomal stability assay remains the gold-standard initial screen to validate this strategy. By understanding the structural basis for metabolic stability and employing robust experimental validation, researchers can significantly increase the probability of discovering and developing safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved March 24, 2026, from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Barakat, A., Ali, M., & Al-Majed, A. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved March 24, 2026, from [Link]

  • Stucki, J., & Carreira, E. M. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 1-4. [Link]

  • St-Jean, E., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]

  • Coe, S. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Aivazova, A., Lavrovsky, Y., & Gilep, A. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse). (n.d.). Bienta. Retrieved March 24, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Stucki, J., & Carreira, E. M. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Ackley, D. C., Rockich, K. T., & Tim, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved March 24, 2026, from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). ResearchGate. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Popa, C. V., & Avramescu, S. M. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 16(12), 1709. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. (2008). Journal of Medicinal Chemistry. [Link]

  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. (n.d.). PMC. [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021, August 27). Chemspace. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters. [Link]

Sources

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